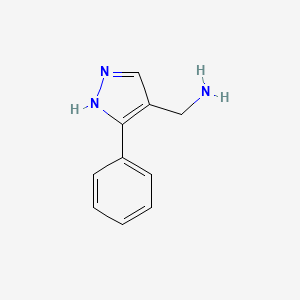

(3-Phenyl-1H-pyrazol-4-YL)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

(5-phenyl-1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYBRZWDGVSNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349997 | |

| Record name | 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-58-8 | |

| Record name | 3-Phenyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Phenyl-1H-pyrazol-4-YL)methanamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a versatile heterocyclic amine that holds significant promise in the landscape of modern medicinal chemistry. As a derivative of the pyrazole scaffold, a privileged structure in numerous FDA-approved drugs, this compound serves as a critical building block for the synthesis of novel therapeutic agents. The pyrazole nucleus is renowned for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Phenyl-1H-pyrazol-4-YL)methanamine, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The inherent chemical features of the pyrazole ring, including its capacity for hydrogen bonding and its tunable electronic properties through substitution, make it an ideal scaffold for interacting with a wide array of biological targets.

(3-Phenyl-1H-pyrazol-4-YL)methanamine, in particular, combines the stability of the pyrazole core with a reactive primary amine function, opening avenues for a multitude of chemical modifications and the exploration of new chemical space. The phenyl substituent at the 3-position further influences the molecule's lipophilicity and potential for π-π stacking interactions with biological macromolecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3-Phenyl-1H-pyrazol-4-YL)methanamine is fundamental to its application in drug design and development. While experimental data for this specific molecule is not extensively published, we can infer its characteristics based on its structure and available data for related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [3] |

| Molecular Weight | 173.21 g/mol | [3] |

| IUPAC Name | (3-phenyl-1H-pyrazol-4-yl)methanamine | [3] |

| CAS Number | 936940-58-8 | [3] |

| Appearance | Inferred to be a solid at room temperature | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[1][4] | Inferred from derivatives |

| XLogP3 (Computed) | 0.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis and Reactivity

The synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine typically proceeds through a multi-step sequence, commencing with the formation of the pyrazole core, followed by the introduction and modification of the C4-substituent.

Synthesis of the Precursor: 3-Phenyl-1H-pyrazole-4-carbaldehyde

A common and efficient route to the key intermediate, 3-phenyl-1H-pyrazole-4-carbaldehyde, is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of a suitable phenylhydrazone derivative.

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to (3-Phenyl-1H-pyrazol-4-YL)methanamine (CAS: 936940-58-8)

The landscape of modern drug discovery is characterized by an intensive search for molecular frameworks that are both synthetically accessible and biologically relevant. Among the heterocyclic compounds, the pyrazole nucleus has unequivocally established itself as a "privileged scaffold".[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[3] Pyrazole-containing molecules exhibit an exceptionally broad range of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and analgesic properties.[4] Marketed drugs such as Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Sildenafil (vasodilator) underscore the profound pharmacological value of this heterocycle.[1][4]

The versatility of the pyrazole ring stems from its unique electronic properties and the potential for substitution at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to optimize interactions with biological targets.[4] This guide focuses on a specific and highly valuable derivative: (3-Phenyl-1H-pyrazol-4-YL)methanamine (CAS: 936940-58-8). This compound serves as a quintessential building block, providing a robust phenyl-pyrazole core and a reactive primary amine handle. This combination enables its facile incorporation into larger, more complex molecules, making it an indispensable tool for researchers, scientists, and drug development professionals aiming to construct novel compound libraries for screening and lead optimization.[5][6]

Molecular Identity and Physicochemical Properties

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a bifunctional organic compound featuring a 3-phenyl substituted pyrazole ring and a primary aminomethyl group at the 4-position. Its structural and chemical properties are summarized below.

Chemical Structure

Caption: Chemical structure of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Core Properties

All data in the following table is sourced from the PubChem database.[7]

| Property | Value |

| CAS Number | 936940-58-8 |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| IUPAC Name | (3-phenyl-1H-pyrazol-4-yl)methanamine |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NN2)CN |

| InChI Key | YTYBRZWDGVSNPC-UHFFFAOYSA-N |

| Polar Surface Area | 54.7 Ų |

| XLogP3 (Predicted) | 0.7 |

| Appearance | Typically an off-white to yellow solid |

Representative Synthesis and Purification

While multiple synthetic routes to substituted pyrazoles exist, a common and reliable strategy involves the cyclization of a 1,3-dicarbonyl equivalent, followed by functional group manipulation. The following protocol describes a representative, multi-step synthesis adapted from established methodologies for preparing 4-substituted pyrazoles, such as the Vilsmeier-Haack reaction.[8][9]

Synthetic Workflow Diagram

Caption: Representative workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Expert Insight: This pathway is advantageous as it builds the core heterocycle first and then introduces the required C1-amine synthon at the C4 position. The Vilsmeier-Haack reaction is highly effective for formylating electron-rich heterocycles like pyrazoles. Reductive amination is a robust and high-yielding method for converting aldehydes to primary amines.

Step 1: Synthesis of 1-phenyl-1,3-butanedione (Benzoylacetone)

-

In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To the resulting sodium ethoxide solution, add ethyl benzoate (1.0 eq) followed by the dropwise addition of acetophenone (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Cool the reaction to room temperature and quench by pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.

Step 2: Synthesis of 3-Phenyl-1H-pyrazole

-

Dissolve the crude benzoylacetone (1.0 eq) from the previous step in glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq) dropwise while maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture to 100°C for 2-3 hours.

-

Cool the reaction mixture and pour it into cold water. Adjust the pH to ~8 with a saturated NaHCO₃ solution.

-

The product will precipitate. Filter the solid, wash with cold water, and dry to obtain 3-phenyl-1H-pyrazole.

Step 3: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde

-

In a three-neck flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0°C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3-phenyl-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-8 hours.

-

Cool the mixture and carefully pour it onto crushed ice. Neutralize with a cold aqueous NaOH solution.

-

The aldehyde product precipitates. Filter, wash thoroughly with water, and dry.

Step 4: Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine

-

To a solution of 3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding 1M HCl until the pH is acidic. Concentrate the solvent under reduced pressure.

-

Basify the residue with 2M NaOH and extract with dichloromethane (3x).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude amine.

Purification

The final product is typically purified by silica gel column chromatography. A gradient elution system, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is effective. An alternative is to add a small percentage of triethylamine (~1%) to the eluent to prevent the amine product from tailing on the acidic silica gel. The identity and purity of the final compound must be confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectroscopic data for this specific compound was identified. The following data is predicted based on its chemical structure and analysis of closely related analogues.[10][11][12] These predictions serve as a benchmark for researchers validating their synthetic product.

| Technique | Predicted Observations |

| ¹H NMR | δ 7.6-7.8 ppm: Multiplet, 2H (ortho-protons of phenyl ring).δ 7.3-7.5 ppm: Multiplet, 3H (meta- & para-protons of phenyl ring).δ ~7.9 ppm: Singlet, 1H (pyrazole C5-H).δ ~3.8 ppm: Singlet, 2H (-CH₂-NH₂).δ ~1.5-2.5 ppm: Broad singlet, 2H (-NH₂).δ >12 ppm: Very broad singlet, 1H (pyrazole N1-H). |

| ¹³C NMR | δ ~145-150 ppm: Pyrazole C3.δ ~130-135 ppm: Phenyl C1 (ipso).δ ~128-130 ppm: Phenyl C2, C3, C4.δ ~135 ppm: Pyrazole C5.δ ~110 ppm: Pyrazole C4.δ ~35-40 ppm: -CH₂-NH₂. |

| FT-IR | 3300-3400 cm⁻¹: N-H stretching (amine, two bands for primary amine).3100-3200 cm⁻¹: N-H stretching (pyrazole).3000-3100 cm⁻¹: Aromatic C-H stretching.2850-2950 cm⁻¹: Aliphatic C-H stretching.~1600, 1450-1500 cm⁻¹: Aromatic C=C and pyrazole C=N stretching. |

| Mass Spec. | [M+H]⁺: Expected at m/z 174.1026. The high-resolution mass should match the calculated exact mass of the protonated species (C₁₀H₁₂N₃⁺). |

Reactivity and Applications in Library Synthesis

The synthetic value of (3-Phenyl-1H-pyrazol-4-YL)methanamine lies in the orthogonal reactivity of its functional groups. The primary amine is a potent nucleophile and the main handle for derivatization, while the pyrazole N-H can be functionalized under different conditions.

Key Reaction Pathways

Caption: Key derivatization pathways for library synthesis.

-

Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide and sulfonamide linkages. This is one of the most common methods for exploring the structure-activity relationship (SAR) around the amine vector.

-

Reductive Amination: Reaction with aldehydes or ketones forms a transient imine that can be selectively reduced (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield secondary or tertiary amines. This allows for the introduction of diverse alkyl and aryl groups.

-

N-Alkylation/Arylation: The pyrazole N-H proton is acidic and can be deprotonated with a strong base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a strong nucleophile that can be alkylated with alkyl halides or undergo N-arylation via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This modifies the core scaffold itself.

This dual reactivity makes the title compound an ideal starting point for creating large, diverse chemical libraries aimed at identifying hits in high-throughput screening campaigns.[13]

Safety, Handling, and Storage

As a research chemical, (3-Phenyl-1H-pyrazol-4-YL)methanamine should be handled with appropriate care. While a specific, comprehensive toxicology report is not available, general precautions for handling aromatic amines and heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

(3-Phenyl-1H-pyrazol-4-YL)methanamine is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its structure elegantly combines the biologically validated phenyl-pyrazole core with a versatile primary amine, providing a direct and efficient entry point for the synthesis of novel molecular entities. For researchers engaged in the discovery of new therapeutics, this building block offers a reliable and strategically sound foundation upon which to design and construct the next generation of bioactive molecules.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.

-

Iodice, F., Monti, M. C., & La Manna, S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

- Alam, M., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor.

-

Kumar, A., & Sharma, G. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 12-20.

- WorldOfChemicals. (n.d.). (3-phenyl-1h-pyrazol-4-yl)methylamine suppliers USA.

- ChemBuyersGuide.com, Inc. (n.d.). Chem-Impex International.

- ChemBuyersGuide.com, Inc. (n.d.). Alfa Chemistry.

- ChemicalBook. (n.d.). C-(3-PHENYL-1H-PYRAZOL-4-YL)-METHYLAMINE CAS#: 936940-58-8.

- Enamine. (n.d.). Safety Data Sheet.

- Hxchem. (n.d.). 3-Phenyl-1h-pyrazole-4-methanamine/CAS:936940-58-8.

- LookChem. (n.d.). Anward - chemical supplier.

-

National Center for Biotechnology Information. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. PubChem Compound Database. [Link]

- CymitQuimica. (n.d.). CAS 687635-04-7: 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine.

- BLDpharm. (n.d.). 936940-58-8|(3-Phenyl-1H-pyrazol-4-yl)methanamine.

-

Krbavčič, A., et al. (2002). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Molbank, 2002(3), M292. [Link]

- PubChemLite. (n.d.). (3,5-diethyl-1-phenyl-1h-pyrazol-4-yl)methanamine.

- PubChemLite. (n.d.). [3-(1-methyl-1h-pyrazol-4-yl)phenyl]methanamine.

- J&K Scientific. (n.d.). (3-Phenyl-1H-pyrazol-4-yl)methylamine | 936940-58-8.

- BLDpharm. (n.d.). 3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methanamine.

- Manjare, S. D., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences.

- BLDpharm. (n.d.). (3-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine.

-

Quiroga, J., et al. (2011). X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones. Molecules, 16(2), 915-927. [Link]

-

Li, J., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. Acta Pharmaceutica Sinica B, 14(1), 1-22. [Link]

-

Torres, E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. [Link]

- ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).

- PubChemLite. (n.d.). 3-phenyl-1h-pyrazol-4-amine.

- BLDpharm. (n.d.). [(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride.

-

van der Hooft, J. J. J., et al. (2023). Artificial intelligence for natural product drug discovery. Nature Reviews Drug Discovery, 22(11), 895-916. [Link]

-

Zhang, Y., et al. (2025). Activity cliff-aware reinforcement learning for de novo drug design. Journal of Cheminformatics, 17(1), 21. [Link]

-

Zang, M. W., & Ho, D. (2002). Miniaturized screening technologies for drug discovery. Biochemical Society Transactions, 30(4), 802-806. [Link]

-

Bryan, M. C., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. CAS 687635-04-7: 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine [cymitquimica.com]

- 6. New strategies to enhance the efficiency and precision of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Miniaturized screening technologies for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.enamine.net [enamine.enamine.net]

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure of (3-Phenyl-1H-pyrazol-4-YL)methanamine

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π-π stacking. Compounds incorporating the pyrazole moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[1][2] This guide provides a detailed technical exploration of a specific pyrazole derivative, (3-Phenyl-1H-pyrazol-4-YL)methanamine, focusing on its molecular structure, synthesis, characterization, and potential significance for drug development professionals.

Molecular Identity and Physicochemical Properties

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a primary amine derivative of the 3-phenyl-1H-pyrazole core. The placement of the aminomethyl group at the C4 position and the phenyl group at the C3 position defines its specific chemical architecture and potential for biological interactions.

Structural Representation

The fundamental structure consists of a pyrazole ring, a phenyl substituent at position 3, and a methanamine (-CH₂NH₂) group at position 4. The tautomeric nature of the pyrazole ring means the proton on the nitrogen can reside on either N1 or N2; the "1H" designation specifies its location for nomenclature purposes.

Caption: General synthetic workflow for (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Experimental Protocol: Synthesis of the Aldehyde Precursor

This protocol details the Vilsmeier-Haack synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde, a critical intermediate.

Causality: This reaction is effective because acetophenone phenylhydrazone possesses an electron-rich C=N bond and an adjacent phenyl ring, making it susceptible to electrophilic attack by the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium ion). The subsequent intramolecular cyclization is driven by the formation of the stable aromatic pyrazole ring. [3][4] Protocol:

-

Step 1: Formation of Acetophenone Phenylhydrazone.

-

In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum. The product should be used directly in the next step.

-

-

Step 2: Vilsmeier-Haack Reaction.

-

In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. Maintain the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of acetophenone phenylhydrazone (1.0 eq) in DMF dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. [5]Monitor progress by TLC.

-

After completion, cool the mixture and pour it carefully onto crushed ice with stirring.

-

Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

The crude aldehyde product will precipitate. Filter the solid, wash thoroughly with water, and dry.

-

Self-Validation: Purify the crude product via column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from ethanol to obtain pure 3-phenyl-1H-pyrazole-4-carbaldehyde. [6]Characterize via NMR and MS to confirm structure and purity.

-

Experimental Protocol: Reduction to the Final Amine

Causality: Reductive amination is a highly efficient method for converting aldehydes to amines. The aldehyde first reacts with an ammonia source (like ammonium acetate) to form an intermediate imine, which is then reduced in situ by a selective reducing agent (like sodium cyanoborohydride) to the desired primary amine.

Protocol:

-

Step 1: Reductive Amination.

-

In a flask, suspend 3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

-

Add ammonium acetate (7-10 eq) and stir until dissolved.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Work in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Self-Validation: Quench the reaction by adding dilute HCl to destroy excess reducing agent (ensure pH is acidic, ~2-3). Stir for 30 minutes. Basify the solution with aqueous NaOH (to pH > 10) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify by column chromatography if necessary.

-

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure requires a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Key expected signals include:

-

A singlet for the pyrazole C5-H proton.

-

Multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the five protons of the phenyl ring.

-

A singlet for the methylene (-CH₂-) protons adjacent to the pyrazole ring.

-

A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

-

A signal for the pyrazole N-H proton, which may be broad.

-

-

¹³C NMR: Distinct signals are expected for the two aromatic rings and the aliphatic methylene carbon. The carbon atoms of the pyrazole ring will have characteristic shifts. [7][8]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) should show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of 173.21. The PubChem database indicates a molecular ion peak at m/z 173. [9] * High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition C₁₀H₁₁N₃.

-

Biological Relevance and Drug Development Potential

The (3-Phenyl-1H-pyrazol-4-YL)methanamine structure combines several features of interest to drug developers. The pyrazole core is a known "privileged scaffold" found in numerous approved drugs.

-

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic systems to modulate physicochemical properties like solubility, metabolism, and target binding.

-

Structural Handles: The primary amine group provides a crucial handle for further chemical modification, allowing for the generation of libraries of derivatives (e.g., amides, sulfonamides) to explore structure-activity relationships (SAR).

-

Target Scaffolding: The phenyl and aminomethyl groups provide vectors for interacting with specific pockets within biological targets like kinases, GPCRs, or enzymes. Pyrazole derivatives have shown potent inhibitory activity against targets such as JAK2/3 and Aurora kinases. [10]

Caption: The pyrazole core is linked to a diverse range of biological activities.

Conclusion

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a structurally significant molecule built upon the pharmacologically validated pyrazole scaffold. Its synthesis is reliably achieved through established organic chemistry methodologies, particularly the Vilsmeier-Haack reaction followed by reductive amination. The presence of modifiable functional groups and its foundation on a privileged core structure make it and its future derivatives compelling candidates for exploration in drug discovery programs targeting a wide array of human diseases.

References

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

-

Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (n.d.). Degres Journal. Retrieved January 21, 2026, from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]

-

Supporting Information for [Specific Article Title]. (n.d.). Retrieved January 21, 2026, from a source providing NMR data for pyrazole compounds, for example, a general chemistry database or specific publication's supplementary materials. A representative source is implied, similar to the data in [Link] which provides spectral data in its supporting info.

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. Retrieved January 21, 2026, from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

(2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. degres.eu [degres.eu]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. (3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. The strategic placement of a phenyl group and an aminomethyl substituent on the pyrazole core imparts unique physicochemical properties that are conducive to potent and selective biological activity. This comprehensive technical guide provides an in-depth exploration of the primary synthetic pathways to (3-Phenyl-1H-pyrazol-4-YL)methanamine, with a pronounced focus on the prevalent and efficient Vilsmeier-Haack formylation followed by reductive amination. Authored from the perspective of a senior application scientist, this document amalgamates theoretical principles with practical, field-proven insights to deliver a self-validating and authoritative resource for researchers in drug discovery and development. Key mechanistic claims and protocols are substantiated with citations to authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 3-Phenyl-4-aminomethyl-1H-pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to engage in a multitude of non-covalent interactions with biological targets.[1] The incorporation of a phenyl group at the 3-position and an aminomethyl group at the 4-position of the pyrazole ring creates a molecule with a defined three-dimensional architecture, ideal for probing the binding pockets of enzymes and receptors. This specific substitution pattern is a recurring feature in compounds with demonstrated anti-inflammatory, analgesic, and anticancer properties.[1] A thorough understanding of the synthetic routes to (3-Phenyl-1H-pyrazol-4-YL)methanamine is therefore fundamental for medicinal chemists seeking to innovate in this chemical space.

The Dominant Synthetic Paradigm: A Two-Step Approach

The most widely adopted and scalable synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine hinges on a robust two-step sequence:

-

Vilsmeier-Haack Formylation: The introduction of a formyl group at the 4-position of the 3-phenyl-1H-pyrazole ring.

-

Reductive Amination: The conversion of the resulting 3-phenyl-1H-pyrazole-4-carbaldehyde to the target primary amine.

This pathway is favored for its high yields, operational simplicity, and the ready availability of starting materials.

Step 1: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich pyrazole ring. A subsequent hydrolysis step furnishes the desired aldehyde.

Caption: The reductive amination pathway.

Experimental Protocol: Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine

This protocol outlines a general procedure for the reductive amination of the aldehyde intermediate.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| 3-Phenyl-1H-pyrazole-4-carbaldehyde | 1.0 | >98% | Starting material. |

| Ammonium Acetate or Ammonia in Methanol | Excess | Reagent Grade | Source of ammonia. |

| Sodium Borohydride (NaBH₄) | 1.5-2.0 | >98% | Reducing agent. |

| Methanol | - | Anhydrous | Solvent. |

Procedure:

-

3-Phenyl-1H-pyrazole-4-carbaldehyde is dissolved in anhydrous methanol.

-

An excess of ammonium acetate or a solution of ammonia in methanol is added to the mixture.

-

The reaction is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium borohydride (NaBH₄) is added portion-wise at 0 °C to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Rationale for Reagent Selection:

-

Ammonia Source: Ammonium acetate is a convenient solid source of ammonia that can be used directly. Alternatively, a solution of ammonia in methanol provides a more reactive source of ammonia.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of imines in the presence of other functional groups. For more challenging reductions, catalytic hydrogenation (H₂/Pd-C) can be employed.

Alternative Synthetic Strategies

While the Vilsmeier-Haack and reductive amination sequence is the workhorse for the synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine, alternative strategies can be employed, particularly for the synthesis of the pyrazole core itself.

Knoevenagel Condensation and Cyclization

An alternative route to the 3-phenyl-1H-pyrazole core involves the Knoevenagel condensation of acetophenone with a source of hydrazine, followed by a cyclization reaction. [3]This method can be advantageous when substituted hydrazines are used to introduce diversity at the N1 position of the pyrazole ring.

Caption: Synthesis of the pyrazole core via Knoevenagel condensation.

Characterization and Quality Control

The identity and purity of the synthesized (3-Phenyl-1H-pyrazol-4-YL)methanamine and its intermediates should be rigorously confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine is a well-established process that is readily achievable in a standard laboratory setting. The two-step sequence of Vilsmeier-Haack formylation followed by reductive amination provides a reliable and high-yielding route to this valuable building block. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this key scaffold for the advancement of their drug discovery programs. The alternative synthetic strategies offer additional flexibility for the generation of diverse pyrazole libraries.

References

-

Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl. [Link]

-

Asian Journal of Chemistry. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(10), 4467-4470. [Link]

-

Tarikoğullari Doğan, E., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

-

MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1501. [Link]

-

Chemistry Central Journal. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. [Link]

-

World Journal of Pharmaceutical Research. (2025). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 14(9), 184-203. [Link]

-

Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Proceedings of the 2016 5th International Conference on Energy, Environment and Materials Science (EEMS 2016). [Link]

-

ResearchGate. (2023). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. [Link]

-

PubChem. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. Retrieved from [Link]

-

ARKAT USA, Inc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Research & Allied Sciences, 4(3), 1-15. [Link]

-

Semantic Scholar. (2019). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

-

ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

MDPI. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(1), 223-233. [Link]

-

National Institutes of Health. (2014). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Combinatorial Science, 16(10), 544-550. [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26733-26756. [Link]

-

ResearchGate. (2007). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. [Link]

-

National Institutes of Health. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(6), 1237-1243. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Chemistry, 4(4), 1461-1471. [Link]

-

Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Journal of Nepal Chemical Society. [Link]

Sources

(3-Phenyl-1H-pyrazol-4-YL)methanamine physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of (3-Phenyl-1H-pyrazol-4-YL)methanamine

Introduction: The Significance of the Pyrazole Scaffold

In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in successful therapeutic agents.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic accessibility, and the capacity for versatile molecular interactions with biological targets.[1][2][3][4] Consequently, pyrazole derivatives are at the core of numerous FDA-approved drugs, demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a compound of significant interest as it combines the proven pyrazole core with a phenyl group and a primary aminomethyl substituent. These features provide multiple points for interaction with biological macromolecules and for synthetic modification, making a thorough understanding of its physicochemical properties essential for researchers in medicinal chemistry and drug development. This guide provides a detailed examination of these properties, grounded in both computed data and established experimental methodologies, to serve as a comprehensive resource for scientific professionals.

Chemical Identity and Core Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. The structure of (3-Phenyl-1H-pyrazol-4-YL)methanamine features a central pyrazole ring substituted at the 3-position with a phenyl ring and at the 4-position with a methanamine group.

Caption: Chemical Structure of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Physicochemical Properties

The following table summarizes key physicochemical properties. While experimental data for this specific molecule is not widely published, robust computational models provide reliable estimates crucial for initial assessment in a research context.

| Property | Value | Data Source | Significance in Drug Development |

| IUPAC Name | (3-phenyl-1H-pyrazol-4-yl)methanamine | PubChem[8] | Unambiguous chemical identification. |

| CAS Number | 936940-58-8 | PubChem[8] | Unique registry number for database tracking. |

| Molecular Formula | C₁₀H₁₁N₃ | PubChem[8] | Defines the elemental composition. |

| Molecular Weight | 173.21 g/mol | PubChem (Computed)[8] | Influences diffusion, formulation, and dosing calculations. |

| XLogP3 | 0.7 | PubChem (Computed)[8] | A measure of lipophilicity; affects membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | PubChem (Computed)[8] | Predicts transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[8] | The -NH and -NH₂ groups can donate protons, influencing binding to targets. |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[8] | The nitrogen atoms can accept protons, critical for molecular interactions. |

| Rotatable Bond Count | 2 | PubChem (Computed)[8] | Indicates conformational flexibility, which affects target binding affinity. |

| Exact Mass | 173.0953 Da | PubChem (Computed)[8] | Essential for high-resolution mass spectrometry analysis. |

Spectroscopic Profile (Anticipated)

While specific experimental spectra are not publicly available, a competent chemist can predict the key spectroscopic features based on the molecule's structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring (typically in the δ 7.2-7.8 ppm range), a singlet for the pyrazole C5-H, signals for the pyrazole N-H and the amine (-NH₂) protons which may be broad and exchangeable with D₂O, and a characteristic singlet or doublet for the methylene (-CH₂-) protons adjacent to the amine.

-

¹³C NMR: The spectrum should reveal signals for the ten carbon atoms, with those in the phenyl and pyrazole rings appearing in the aromatic region (δ 100-150 ppm) and the methylene carbon appearing at higher field.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for both the pyrazole and amine groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic components, and C=C/C=N stretching in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 173, corresponding to its exact mass.[8]

Synthesis and Reactivity

Synthesis: Compounds of this class are often synthesized via multi-step sequences. A plausible route involves the construction of the substituted pyrazole core, for example, through the reaction of a 1,3-dicarbonyl compound with hydrazine, followed by functionalization at the 4-position. A Vilsmeier-Haack reaction on a precursor like 3-phenyl-1H-pyrazole could introduce a formyl group (-CHO) at the 4-position, which can then be converted to the methanamine via reductive amination.[9]

Reactivity:

-

The primary amine (-NH₂) is a key reactive site, functioning as a nucleophile and a base. It can readily react with electrophiles such as acyl chlorides or aldehydes.

-

The pyrazole ring is aromatic and generally stable, but the C4 position is susceptible to electrophilic substitution, although this is less relevant as it is already substituted.[10] The ring nitrogens possess both acidic (N1-H) and basic (N2) character.[10][11][12]

Key Experimental Protocols

To ensure scientific rigor, the physical properties of a novel compound must be determined experimentally. The following sections detail the standard, self-validating protocols for measuring melting point and aqueous solubility.

Melting Point Determination via the Capillary Method

Principle: The melting point is a fundamental indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.[13] This protocol uses an electrically heated apparatus (e.g., a Mel-Temp) for controlled heating.[14]

Methodology:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. Crush any large crystals to ensure uniform packing.

-

Capillary Loading: Jab the open end of a glass capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. Drop the tube through a long, vertical glass tube to achieve dense packing.[14] The final packed sample height should be 2-3 mm. An excessive sample amount will lead to an artificially broad melting range.[14]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time and establishes a range for the precise measurement.[13] Allow the apparatus to cool significantly before the next step.

-

Precise Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[14]

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. Carefully observe the sample.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) when the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T₁ – T₂.

Aqueous Solubility Determination via the Shake-Flask Method

Principle: The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[15] It involves generating a saturated solution by agitating an excess of the solid compound in a specific solvent (e.g., phosphate-buffered saline) over a prolonged period, allowing the system to reach equilibrium.

Methodology Workflow:

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Steps:

-

Preparation: Add an excess amount of solid (3-Phenyl-1H-pyrazol-4-YL)methanamine to several flasks. The excess is critical to ensure a saturated solution is formed.[16] Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[16]

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[16] Allow the mixture to equilibrate for at least 24 hours.[17][18] This duration is crucial for slowly dissolving solids to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to sediment. For more complete separation, centrifuge the samples.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particulates. This step is vital to prevent falsely elevated concentration readings.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated and sensitive analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS. The concentration is determined by comparing the instrument response to a standard curve prepared from known concentrations of the compound.

-

Reporting: The final solubility is reported as the average concentration from the replicate flasks (e.g., in mg/mL or µM) at the specified pH and temperature.

Conclusion

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a molecule built upon a scaffold of proven significance in medicinal chemistry. Its physicochemical properties, including a moderate lipophilicity (XLogP3 of 0.7) and a topological polar surface area (54.7 Ų) suggestive of good transport characteristics, mark it as a compound of interest for further investigation.[8] While comprehensive experimental data requires dedicated laboratory synthesis and analysis, the established protocols for determining key parameters like melting point and solubility provide a clear and reliable pathway for its complete characterization. This guide serves as a foundational resource for researchers, enabling them to contextualize the compound's properties and proceed with logical, validated experimental workflows.

References

-

PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine. National Center for Biotechnology Information. Available from: [Link]

-

Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. Available from: [Link]

-

PubChem. 3-phenyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

Patil, S. A., et al. (Year not available). Synthesis, Characterization and Pharmacological Evaluation of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Research in Chemistry. Available from: [Link]

-

Gaba, M., & Mohan, C. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

El-Sayed, M. A. A., et al. (Year not available). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

-

MDPI. (Year not available). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

-

Dissolution Technologies. (Year not available). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

University of Calgary. (Year not available). Melting point determination. Available from: [Link]

-

ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available from: [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Available from: [Link]

-

ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available from: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

- Google Patents. (Year not available). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Available from: [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]

-

SSERC. (Year not available). Melting point determination. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Year not available). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

SciELO. (Year not available). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

-

MDPI. (Year not available). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

The Royal Society of Chemistry. (Year not available). Supplementary Information. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. (3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. ijnrd.org [ijnrd.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. scielo.br [scielo.br]

- 17. enamine.net [enamine.net]

- 18. quora.com [quora.com]

Spectroscopic Data of (3-Phenyl-1H-pyrazol-4-YL)methanamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound (3-Phenyl-1H-pyrazol-4-YL)methanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy as they pertain to the structural elucidation of this pyrazole derivative.

Introduction

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the C3 position and a methanamine group at the C4 position. The pyrazole nucleus is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. Accurate structural characterization is paramount for understanding its chemical reactivity, and in turn, its therapeutic potential. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's atomic connectivity and electronic properties.

This guide will present a detailed analysis of the anticipated spectroscopic data for (3-Phenyl-1H-pyrazol-4-YL)methanamine. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage predictive spectroscopic models and comparative data from structurally related compounds to provide a robust and scientifically grounded interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For (3-Phenyl-1H-pyrazol-4-YL)methanamine, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the phenyl, pyrazole, and methanamine moieties.

Experimental Protocol: NMR Data Acquisition

A standard approach to acquiring NMR data for a small organic molecule like (3-Phenyl-1H-pyrazol-4-YL)methanamine would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH and NH₂).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This experiment often requires a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Caption: General workflow for NMR data acquisition and analysis.

Anticipated ¹H NMR Data

The predicted ¹H NMR spectrum of (3-Phenyl-1H-pyrazol-4-YL)methanamine would exhibit distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and integrations.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet | 5H |

| Pyrazole-H5 | ~7.5 - 8.0 | Singlet | 1H |

| -CH₂- (methanamine) | ~3.8 - 4.2 | Singlet | 2H |

| -NH₂ (methanamine) | Broad singlet | 2H | |

| Pyrazole-NH | Broad singlet | 1H |

-

Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region (7.2-7.8 ppm) as a complex multiplet due to spin-spin coupling.

-

Pyrazole H5 Proton: The proton at the C5 position of the pyrazole ring is anticipated to be a singlet in the downfield region, characteristic of protons on electron-deficient heterocyclic rings.

-

Methanamine CH₂ Protons: The methylene protons of the methanamine group are expected to be a singlet, shifted downfield due to the influence of the adjacent amino group and the pyrazole ring.

-

Amine and NH Protons: The protons of the primary amine (-NH₂) and the pyrazole N-H are exchangeable and will likely appear as broad singlets. Their chemical shifts can vary significantly with solvent, concentration, and temperature.

Anticipated ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl-C (quaternary) | ~130 - 135 |

| Phenyl-C (CH) | ~125 - 130 |

| Pyrazole-C3 | ~145 - 155 |

| Pyrazole-C4 | ~110 - 120 |

| Pyrazole-C5 | ~135 - 145 |

| -CH₂- (methanamine) | ~35 - 45 |

-

Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and pyrazole rings will resonate in the downfield region (110-155 ppm). The quaternary carbons will generally have lower intensities compared to the protonated carbons.

-

Aliphatic Carbon: The methylene carbon of the methanamine group is expected in the aliphatic region (35-45 ppm).

For more accurate predictions, computational tools can be utilized[2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

A common method for analyzing (3-Phenyl-1H-pyrazol-4-YL)methanamine would be Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

Tandem MS (MS/MS): To obtain fragmentation information, the precursor ion [M+H]⁺ can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Caption: A typical workflow for ESI-MS and MS/MS analysis.

Anticipated Mass Spectrum

The molecular formula of (3-Phenyl-1H-pyrazol-4-YL)methanamine is C₁₀H₁₁N₃, with a monoisotopic mass of 173.0953 Da.

-

Full Scan MS: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 174.1031.

-

Fragmentation (MS/MS): The fragmentation of the [M+H]⁺ ion would likely involve cleavages at the weakest bonds. Key predicted fragmentation pathways include:

-

Loss of ammonia (NH₃) from the methanamine group, resulting in a fragment at m/z ~157.

-

Cleavage of the C-C bond between the pyrazole ring and the methylene group, leading to a fragment corresponding to the aminomethyl cation (CH₂NH₂⁺) at m/z ~30 and a phenylpyrazole radical cation.

-

Fragmentation of the pyrazole or phenyl ring, leading to characteristic smaller fragments.

-

Online fragmentation prediction tools can provide more detailed theoretical fragmentation patterns[4][5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Anticipated IR Spectrum

The IR spectrum of (3-Phenyl-1H-pyrazol-4-YL)methanamine is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds.

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine and pyrazole) | 3200 - 3500 | Medium, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=C and C=N stretch (aromatic/heteroaromatic) | 1450 - 1650 | Medium to Strong |

| N-H bend (amine) | 1550 - 1650 | Medium |

| C-N stretch | 1000 - 1350 | Medium |

-

N-H Stretching: The presence of both a primary amine and a pyrazole N-H will result in broad absorption bands in the 3200-3500 cm⁻¹ region.

-

C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretches.

-

Ring Vibrations: The absorptions in the 1450-1650 cm⁻¹ region are due to the stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds in the pyrazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.

Anticipated UV-Vis Spectrum

The UV-Vis spectrum of (3-Phenyl-1H-pyrazol-4-YL)methanamine is expected to show absorption bands characteristic of the conjugated system formed by the phenyl and pyrazole rings.

-

π → π* Transitions: Strong absorption bands are expected in the range of 220-280 nm, corresponding to π → π* electronic transitions within the aromatic and heteroaromatic rings. The conjugation between the phenyl and pyrazole rings will likely result in a red shift (shift to longer wavelengths) compared to the individual chromophores.

-

n → π* Transitions: Weaker absorption bands at longer wavelengths (above 280 nm) may be observed due to n → π* transitions involving the non-bonding electrons on the nitrogen atoms.

The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

Conclusion

This technical guide has provided a detailed overview of the anticipated spectroscopic data for (3-Phenyl-1H-pyrazol-4-YL)methanamine. By combining theoretical principles, predictive methodologies, and comparative analysis with related compounds, a comprehensive spectroscopic profile has been constructed. This information serves as a valuable resource for the identification, characterization, and quality control of this important pyrazole derivative in research and development settings. The experimental protocols and data interpretations presented herein provide a solid foundation for any scientist working with this or structurally similar molecules.

References

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link][6][7][8][9][10]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][12]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][3]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. Retrieved from [Link][5]

-

MS Tools - EPFL. (n.d.). Web-based application for in silico fragmentation. Retrieved from [Link][4]

-

MDPI. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules.[13]

-

MDPI. (2018). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 5. acdlabs.com [acdlabs.com]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 9. The NIST Chemistry Webbook | NIST [nist.gov]

- 10. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. Visualizer loader [nmrdb.org]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Phenyl-pyrazole Core: A Journey from Synthesis to Blockbuster Drugs and Beyond

An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Scaffold

Abstract

The phenyl-pyrazole scaffold is a quintessential example of a "privileged structure" in medicinal and agricultural chemistry. First synthesized in the late 19th century, this five-membered aromatic heterocycle has become the foundation for a remarkably diverse array of high-impact compounds. This guide traces the historical arc of phenyl-pyrazole discovery, from its academic origins to its revolutionary impact on pest control with the advent of Fipronil, and its subsequent rise in pharmaceuticals with the blockbuster anti-inflammatory drug Celecoxib. We will delve into the core synthetic methodologies, explore the distinct mechanisms of action that confer its broad utility, and examine the structure-activity relationships that have guided its evolution. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, detailing the causality behind key discoveries and providing field-proven insights into the development of this versatile chemical core.

The Genesis: Discovery of the Pyrazole Ring